molecular formula C23H27N3O5 B5460215 4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5460215
M. Wt: 425.5 g/mol
InChI Key: CMVBMKWWKNIIOC-XUTLUUPISA-N
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Description

4-(3,4-Dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups, including a pyridine ring, a dimethoxybenzoyl group, and a hydroxy group

Preparation Methods

The synthesis of 4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the 3,4-dimethoxybenzoyl chloride, which is then reacted with other intermediates to form the final compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

4-(3,4-Dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one include other pyridinium salts and benzoyl derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-25(2)12-7-13-26-20(16-8-5-6-11-24-16)19(22(28)23(26)29)21(27)15-9-10-17(30-3)18(14-15)31-4/h5-6,8-11,14,20,27H,7,12-13H2,1-4H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVBMKWWKNIIOC-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)OC)O)C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)OC)\O)/C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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